F8CuPc
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Overview
Description
Copper octafluorophthalocyanine is a metallophthalocyanine compound where copper is coordinated to an octafluorinated phthalocyanine ligand. This compound is known for its stability and unique electronic properties, making it useful in various scientific and industrial applications.
Mechanism of Action
Mode of Action
It is known that F8CuPc has a unique structure that allows it to interact with its targets in a specific manner .
Biochemical Pathways
It is known that this compound can act as an electrocatalyst for co2 to c2h4 . This suggests that this compound may play a role in energy conservation and carbon dioxide reduction pathways.
Pharmacokinetics
Given the complex nature of the compound, it is likely that these properties would be influenced by factors such as the compound’s structure, stability, and interactions with biological systems .
Result of Action
Its role as an electrocatalyst suggests that it may have significant effects on energy conservation and carbon dioxide reduction at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s stability can be affected by factors such as temperature and humidity . Furthermore, the compound’s efficacy as an electrocatalyst may be influenced by factors such as the presence of other chemicals and the pH of the environment .
Preparation Methods
Copper octafluorophthalocyanine can be synthesized through several methods. One common synthetic route involves the reaction of copper chloride with octafluorophthalocyanine in the presence of a suitable solvent. The reaction conditions typically include elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Copper octafluorophthalocyanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one or more fluorine atoms with other substituents, which can be achieved using nucleophilic reagents under controlled conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Copper octafluorophthalocyanine has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its stable and reactive nature.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light irradiation.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic agent.
Industry: It is used in the production of organic semiconductors, organic light-emitting diodes, and photovoltaic cells due to its excellent electronic properties.
Comparison with Similar Compounds
Copper octafluorophthalocyanine is compared with other similar compounds such as:
Copper phthalocyanine: Unlike copper octafluorophthalocyanine, copper phthalocyanine lacks fluorine atoms, resulting in different electronic properties and reactivity.
Zinc octafluorophthalocyanine: This compound has zinc instead of copper, leading to variations in stability and electronic behavior.
Iron octafluorophthalocyanine: The presence of iron alters the compound’s magnetic properties and reactivity compared to copper octafluorophthalocyanine.
Copper octafluorophthalocyanine is unique due to its high stability, strong electron-withdrawing fluorine atoms, and versatile applications in various fields.
Properties
IUPAC Name |
copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H8F8N8.Cu/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H;/q-2;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOZEEBBXMOLOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C(=CC7=C([N-]6)N=C2[N-]3)F)F)C8=CC(=C(C=C85)F)F)C9=CC(=C(C=C94)F)F.[Cu+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H8CuF8N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693720 |
Source
|
Record name | Copper(2+) 2,3,9,10,16,17,23,24-octafluorophthalocyanine-29,30-diide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148651-60-9 |
Source
|
Record name | Copper(2+) 2,3,9,10,16,17,23,24-octafluorophthalocyanine-29,30-diide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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